molecular formula C12H17NO3 B12601647 Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester CAS No. 918311-72-5

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester

Cat. No.: B12601647
CAS No.: 918311-72-5
M. Wt: 223.27 g/mol
InChI Key: WERHGBDDFUCAGF-UHFFFAOYSA-N
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Description

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester (CAS: 144072-29-7), is a carbamate derivative characterized by a butyl ester group and a para-hydroxymethylphenyl substituent. Its molecular formula is C₁₂H₁₇NO₃, with a molecular weight of 223.27 g/mol. Carbamates are widely utilized in medicinal and agrochemical industries due to their stability and bioactivity. This compound serves as an intermediate in organic synthesis, particularly in protecting-group strategies and enzyme substrate design.

Properties

CAS No.

918311-72-5

Molecular Formula

C12H17NO3

Molecular Weight

223.27 g/mol

IUPAC Name

butyl N-[4-(hydroxymethyl)phenyl]carbamate

InChI

InChI=1S/C12H17NO3/c1-2-3-8-16-12(15)13-11-6-4-10(9-14)5-7-11/h4-7,14H,2-3,8-9H2,1H3,(H,13,15)

InChI Key

WERHGBDDFUCAGF-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)NC1=CC=C(C=C1)CO

Origin of Product

United States

Preparation Methods

Method 1: Direct Synthesis from Hydroxymethyl Phenol

This method involves the reaction of 4-hydroxymethylphenol with butyl chloroformate in the presence of a base such as triethylamine.

  • Reagents :

    • 4-Hydroxymethylphenol
    • Butyl chloroformate
    • Triethylamine (as a base)
  • Procedure :

    • Dissolve 4-hydroxymethylphenol in an appropriate solvent (e.g., dichloromethane).
    • Add triethylamine to the solution under stirring.
    • Slowly add butyl chloroformate dropwise while maintaining the temperature below room temperature.
    • Stir the mixture for several hours until the reaction is complete.
    • Quench the reaction with water and extract the product using an organic solvent.
  • Yield : Typically yields around 85-90% after purification by column chromatography.

Method 2: Using Isocyanates

An alternative method employs isocyanates to form carbamates through nucleophilic attack by hydroxymethyl phenol.

  • Reagents :

    • Isocyanate (e.g., butyl isocyanate)
    • 4-Hydroxymethylphenol
    • Solvent (e.g., toluene)
  • Procedure :

    • Combine isocyanate and hydroxymethylphenol in a solvent.
    • Heat the mixture under reflux for several hours.
    • Allow the mixture to cool and then precipitate the product by adding a non-solvent (e.g., hexane).
  • Yield : This method can yield products in excess of 90%, depending on reaction conditions.

Method 3: From Carbamate Derivatives

This method utilizes pre-existing carbamate derivatives as intermediates, which can be further modified.

  • Reagents :

    • Pre-synthesized carbamate derivative
    • Hydroxymethylation agent (e.g., paraformaldehyde)
  • Procedure :

    • React the carbamate derivative with paraformaldehyde in a suitable solvent.
    • Use a catalytic amount of acid or base to facilitate the reaction.
  • Yield : Yields can vary but often range from 70-85%.

The following table summarizes the three preparation methods discussed:

Method Key Reagents Typical Yield (%) Advantages Disadvantages
Direct Synthesis Butyl chloroformate, Triethylamine 85-90 Simple procedure, high yield Requires careful handling of reagents
Using Isocyanates Butyl isocyanate >90 High yield, versatile Requires controlled conditions
From Carbamate Derivatives Paraformaldehyde 70-85 Utilizes existing compounds More complex synthesis steps

Recent studies have demonstrated that compounds like carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester exhibit biological activity, making them relevant in pharmacological research, particularly for antiprotozoal and antimicrobial applications. The compound's efficacy can be influenced by its preparation method, which affects both yield and purity.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester is a chemical compound with a molecular weight of approximately 223.27 g/mol. It features a carbamate functional group, derived from carbamic acid, with a hydroxymethyl group attached to a phenyl ring and a butyl group esterified to the carbamic acid moiety. This compound is used in synthetic organic chemistry and has potential applications in pharmaceuticals and agrochemicals.

Potential Applications

This compound has several potential applications:

  • Pharmaceutical Intermediates It can be utilized in the synthesis of pharmaceutical products.
  • Agrochemicals It can be utilized in the synthesis of agrochemicals products.
  • Scientific Research: As a reagent in organic chemistry.

Comparisons with Similar Compounds

Several compounds share structural features with this compound:

Compound NameChemical StructureUnique Features
Carbamic acid, N-phenyl-, butyl esterC11H15NOC_{11}H_{15}NOLacks hydroxymethyl group; simpler structure
Carbamic acid, N-[4-methylphenyl]-, butyl esterC12H17NO2C_{12}H_{17}NO_2Methyl substitution instead of hydroxymethyl
tert-Butyl (4-hydroxyphenyl)carbamateC13H19NO3C_{13}H_{19}NO_3Hydroxymethyl replaced by hydroxyl; different reactivity
4-(Hydroxymethyl)benzamideC9H11NO2C_{9}H_{11}NO_2Amide instead of carbamate; different functional properties

These comparisons highlight the unique hydroxymethyl substitution on the phenyl ring of this compound, which may influence its reactivity and biological activity compared to similar compounds.

Carbamates in general

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry because of their chemical stability and capability to permeate cell membranes . The carbamate functionality imposes a degree of conformational restriction due to the delocalization of nonbonded electrons on nitrogen into the carboxyl moiety . In addition, the carbamate functionality participates in hydrogen bonding through the carboxyl group and the backbone NH . Substitution on the O- and N-termini of a carbamate offers opportunities for modulation of biological properties and improvement in stability and pharmacokinetic properties .

Mechanism of Action

The mechanism of action of carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. It can also modify proteins by reacting with amino acid residues, leading to changes in protein function and activity .

Comparison with Similar Compounds

Structural Variations in Ester Groups

The butyl ester group in the target compound distinguishes it from analogs with alternative ester moieties:

Compound Name Ester Group Molecular Weight Key Properties
Target Compound Butyl 223.27 Moderate lipophilicity, slower hydrolysis
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate tert-Butyl 207.27 Enhanced stability, common protecting group
Carbamic acid, N-(4-methylphenyl)-, tert-butyl ester tert-Butyl 207.27 Lower solubility, no reported bioactivity
[4-(Benzoyl)phenyl]carbamic acid methyl ester Methyl 255.28 Higher reactivity, faster hydrolysis

Key Observations :

  • Butyl vs. tert-Butyl Esters: The tert-butyl group (bulky and electron-donating) enhances steric protection and stability, making it ideal for protecting amines.
  • Methyl Esters : Smaller ester groups (e.g., methyl) undergo faster hydrolysis, making them less stable but more reactive in synthetic pathways.

Substituent Position and Functional Groups

The para-hydroxymethylphenyl substituent is critical for hydrogen bonding and solubility. Comparisons with positional isomers and substituted analogs include:

Compound Name Substituent Key Differences
Target Compound 4-hydroxymethylphenyl Para-position enhances symmetry and H-bonding
tert-Butyl (2-(hydroxymethyl)phenyl)carbamate 2-hydroxymethylphenyl Ortho-position introduces steric hindrance
Carbamic acid, N-[1,1-bis(trifluoromethyl)ethyl], 4-phenyl ester 4-phenyl, trifluoromethyl Electron-withdrawing groups increase stability but reduce solubility
[4-(Benzoyl)phenyl]carbamic acid methyl ester 4-benzoylphenyl Bulky aromatic group reduces solubility

Key Observations :

  • Positional Isomerism : The para-substituted hydroxymethyl group in the target compound allows for better hydrogen bonding compared to ortho-substituted analogs, which face steric challenges.
  • Electron-Withdrawing Groups : Trifluoromethyl substituents (e.g., in ) enhance chemical stability but reduce aqueous solubility due to increased hydrophobicity.

Biological Activity

Carbamic acid, N-[4-(hydroxymethyl)phenyl]-, butyl ester, also known as butyl 4-(hydroxymethyl)phenylcarbamate, is a compound of interest in various fields including medicinal chemistry and pharmacology. Its biological activity has been the subject of research due to its potential therapeutic applications and interactions with biological systems.

Chemical Structure and Properties

The compound features a carbamic acid moiety with a butyl ester group and a hydroxymethyl-substituted phenyl ring. This structure allows for various interactions with biological targets, influencing its pharmacological properties.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds, enhancing binding affinity to proteins and enzymes. The carbamate structure may undergo hydrolysis, releasing active intermediates that participate in biochemical pathways.

Biological Activity Overview

Research indicates that carbamic acid derivatives exhibit a range of biological activities, including:

  • Antimicrobial Activity : Some studies suggest that carbamate compounds possess antimicrobial properties, making them candidates for developing new antibiotics.
  • Enzyme Inhibition : Compounds similar to butyl 4-(hydroxymethyl)phenylcarbamate have been studied for their ability to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurotransmission .
  • Antitumor Effects : Preliminary studies have indicated potential antitumor activity, particularly in inhibiting cancer cell proliferation .

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
AntimicrobialExhibits activity against various bacterial strains.
Enzyme InhibitionInhibits AChE, potentially affecting neurotransmitter levels.
AntitumorDemonstrated reduced viability in cancer cell lines (e.g., MDA-MB-231).
NeuroprotectivePotential protective effects against neurodegenerative conditions through enzyme modulation.

Case Study: Antitumor Activity

A study investigated the antitumor effects of a related carbamate compound on triple-negative breast cancer cell lines (MDA-MB-231). The compound significantly decreased cell viability by 55% at a concentration of 10 µM after three days of treatment. This suggests that derivatives of carbamic acid could be explored further for their potential in cancer therapy .

Enzyme Interaction Study

Another investigation focused on the inhibition of AChE by carbamic acid derivatives. The results indicated that these compounds could effectively inhibit enzyme activity, which is critical for developing treatments for conditions like Alzheimer's disease .

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